![molecular formula C18H17N3O2 B7711738 N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B7711738.png)
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPOB is a member of the oxadiazole family, which is known for its diverse pharmacological activities.
Wirkmechanismus
The exact mechanism of action of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, including AKT and mTOR. N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis. In diabetes research, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce apoptosis and cell cycle arrest, leading to decreased cell proliferation and tumor growth. N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In diabetes research, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to improve insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism. Additionally, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which may be attributed to its ability to reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its diverse pharmacological activities, which make it a promising candidate for therapeutic applications in various diseases. Additionally, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have low toxicity and good bioavailability, making it a safe and effective drug candidate. However, one of the limitations of using N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research, including investigating its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and its downstream signaling pathways. Furthermore, developing more efficient and cost-effective synthesis methods for N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may increase its availability and facilitate its use in clinical trials.
Synthesemethoden
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-phenylbutanamide in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been investigated for its anti-diabetic properties, with studies showing that it can improve insulin sensitivity and glucose uptake in cells. Additionally, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-16(19-15-10-5-2-6-11-15)12-7-13-17-20-18(21-23-17)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALQAQYAZHGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.